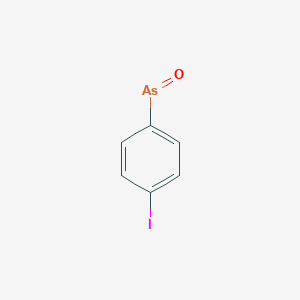
4-Iodophenylarsine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodophenylarsine oxide (IPA) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.
Applications De Recherche Scientifique
4-Iodophenylarsine oxide has been widely used in scientific research to study the role of PTPs in various cellular processes. It has been shown to inhibit the activity of several PTPs, including PTP1B, TC-PTP, and SHP-2. 4-Iodophenylarsine oxide has been used to investigate the effects of PTP inhibition on insulin signaling, immune cell function, and cancer cell proliferation.
Mécanisme D'action
4-Iodophenylarsine oxide inhibits PTP activity by forming a stable complex with the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to an increase in phosphorylation levels of downstream signaling molecules. This results in a modulation of cellular signaling pathways, leading to changes in cellular behavior.
Effets Biochimiques Et Physiologiques
4-Iodophenylarsine oxide has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance insulin signaling in adipocytes, leading to increased glucose uptake. 4-Iodophenylarsine oxide has also been shown to enhance T-cell activation and cytokine production, suggesting a potential role in immune cell function. Additionally, 4-Iodophenylarsine oxide has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Iodophenylarsine oxide in lab experiments is its potency and specificity for PTP inhibition. This allows for precise modulation of cellular signaling pathways. However, 4-Iodophenylarsine oxide can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several potential future directions for 4-Iodophenylarsine oxide research. One area of interest is the development of more potent and selective PTP inhibitors. Additionally, 4-Iodophenylarsine oxide could be used in combination with other drugs to enhance their efficacy in treating diseases such as cancer and diabetes. Further studies are needed to fully understand the physiological effects of 4-Iodophenylarsine oxide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-Iodophenylarsine oxide involves the reaction of 4-iodophenol with arsenic trioxide in the presence of a reducing agent such as sodium borohydride. The resulting product is purified by column chromatography to obtain pure 4-Iodophenylarsine oxide.
Propriétés
Numéro CAS |
134767-10-5 |
|---|---|
Nom du produit |
4-Iodophenylarsine oxide |
Formule moléculaire |
C6H6AsIO |
Poids moléculaire |
293.92 g/mol |
Nom IUPAC |
1-arsoroso-4-iodobenzene |
InChI |
InChI=1S/C6H4AsIO/c8-6-3-1-5(7-9)2-4-6/h1-4H |
Clé InChI |
ALWRUIQUSPRTAL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[As]=O)I |
SMILES canonique |
C1=CC(=CC=C1[As]=O)I |
Autres numéros CAS |
6333-93-3 |
Synonymes |
4-(125I)iodophenylarsine oxide 4-iodophenylarsine oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



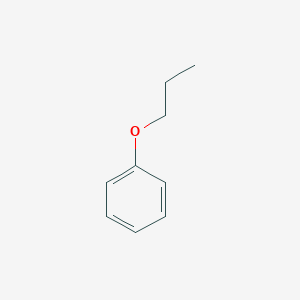
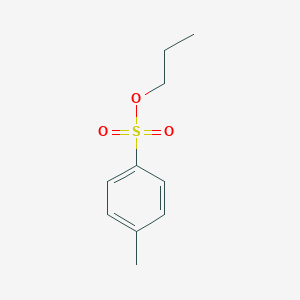
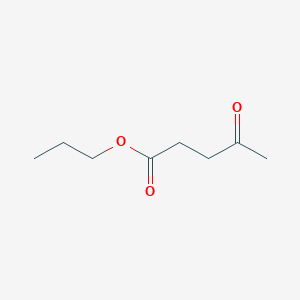
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)
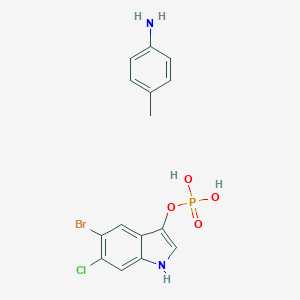
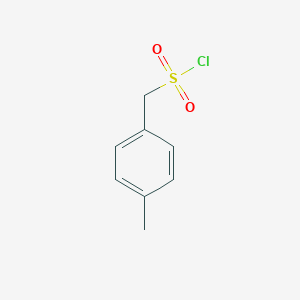
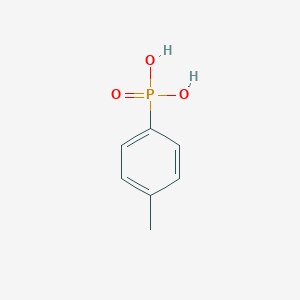
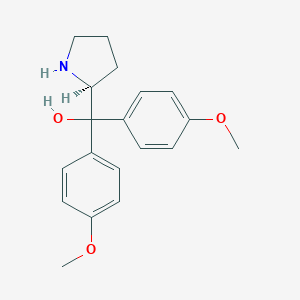
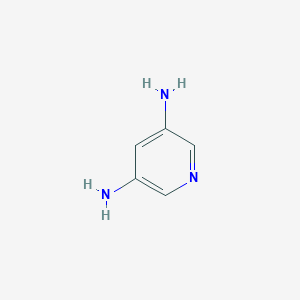
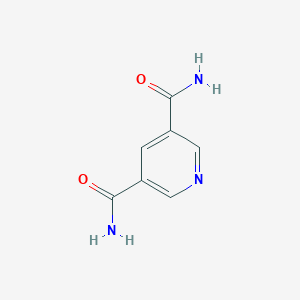
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)

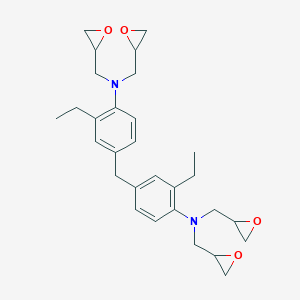
![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)